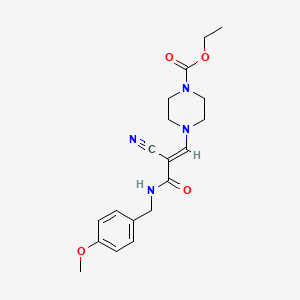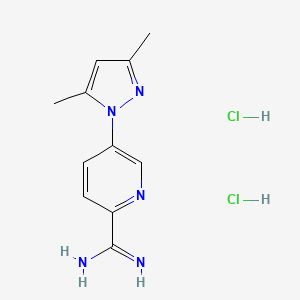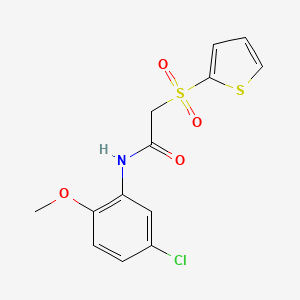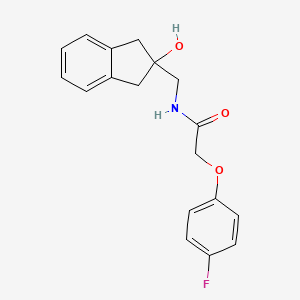
(5-アセチル-2-ニトロチオフェン-3-イル)アセトニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Acetyl-2-nitrothiophen-3-yl)acetonitrile is an organic compound with the molecular formula C8H6N2O3S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features both acetyl and nitro functional groups.
科学的研究の応用
2-(5-Acetyl-2-nitrothiophen-3-yl)acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Acetyl-2-nitrothiophen-3-yl)acetonitrile typically involves the nitration of a thiophene derivative followed by acetylation and subsequent introduction of the acetonitrile group. One common method involves the following steps:
Nitration: Thiophene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position.
Acetylation: The nitrated thiophene is then acetylated using acetic anhydride in the presence of a catalyst such as aluminum chloride to introduce the acetyl group at the 5-position.
Acetonitrile Introduction: Finally, the acetylated nitrothiophene undergoes a reaction with acetonitrile in the presence of a base such as sodium hydride to form the desired compound.
Industrial Production Methods
Industrial production methods for 2-(5-Acetyl-2-nitrothiophen-3-yl)acetonitrile may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
化学反応の分析
Types of Reactions
2-(5-Acetyl-2-nitrothiophen-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: (5-Acetyl-2-aminothiophen-3-yl)acetonitrile.
Reduction: (5-Hydroxy-2-nitrothiophen-3-yl)acetonitrile.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 2-(5-Acetyl-2-nitrothiophen-3-yl)acetonitrile involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the acetyl group can undergo nucleophilic attack. These interactions can lead to the formation of reactive intermediates that can further react with other molecules, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
(5-Acetyl-2-aminothiophen-3-yl)acetonitrile: Similar structure but with an amino group instead of a nitro group.
(5-Hydroxy-2-nitrothiophen-3-yl)acetonitrile: Similar structure but with a hydroxyl group instead of an acetyl group.
(5-Acetyl-2-nitrothiophen-3-yl)methanol: Similar structure but with a methanol group instead of an acetonitrile group.
Uniqueness
2-(5-Acetyl-2-nitrothiophen-3-yl)acetonitrile is unique due to the presence of both acetyl and nitro groups on the thiophene ring, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
特性
IUPAC Name |
2-(5-acetyl-2-nitrothiophen-3-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3S/c1-5(11)7-4-6(2-3-9)8(14-7)10(12)13/h4H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLCKDNFEKFWAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(S1)[N+](=O)[O-])CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-chloro-1-(4-chlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2354913.png)








![3-(2-fluorobenzyl)-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2354931.png)
![1-(3,4-Dimethylphenyl)-4-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2354933.png)
![3-(benzenesulfonyl)-6-methoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline](/img/structure/B2354934.png)


